4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride
CAS No.: 1220036-83-8
Cat. No.: VC2687555
Molecular Formula: C14H22ClNO2
Molecular Weight: 271.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220036-83-8 |
|---|---|
| Molecular Formula | C14H22ClNO2 |
| Molecular Weight | 271.78 g/mol |
| IUPAC Name | 4-(2-phenoxyethoxymethyl)piperidine;hydrochloride |
| Standard InChI | InChI=1S/C14H21NO2.ClH/c1-2-4-14(5-3-1)17-11-10-16-12-13-6-8-15-9-7-13;/h1-5,13,15H,6-12H2;1H |
| Standard InChI Key | YVWOCSLMGKKIRN-UHFFFAOYSA-N |
| SMILES | C1CNCCC1COCCOC2=CC=CC=C2.Cl |
| Canonical SMILES | C1CNCCC1COCCOC2=CC=CC=C2.Cl |
Introduction
Chemical Identity and Structure
Basic Identification
4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride is a synthetic organic compound with distinctive structural features including a piperidine ring and a phenoxyethoxy functional group. The compound is officially registered with CAS number 1220036-83-8 . It represents a class of compounds that combine heterocyclic nitrogen-containing structures with ether linkages, providing unique chemical behavior and potential biological activities.
Molecular Properties
The chemical identity of 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride is defined by several key molecular parameters that determine its behavior in various chemical environments. The compound has a molecular formula of C₁₄H₂₂ClNO₂ and a calculated molecular weight of 271.78 g/mol . The structure features a piperidine ring with a methyl bridge connecting to a phenoxyethoxy group, while the nitrogen atom in the piperidine ring is protonated and balanced by a chloride counterion, forming the hydrochloride salt.
Table 1: Molecular Identity of 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride
| Parameter | Value |
|---|---|
| Common Name | 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride |
| CAS Number | 1220036-83-8 |
| Molecular Formula | C₁₄H₂₂ClNO₂ |
| Molecular Weight | 271.78 g/mol |
| VCID (Vulcan Chemical ID) | VC2687555 |
Comparative Analysis with Related Compounds
Structural Comparison with 4-(2-Phenoxyethyl)piperidine Hydrochloride
A structurally related compound, 4-(2-Phenoxyethyl)piperidine hydrochloride (CAS: 252918-95-9), shares several features with our target compound but differs in key aspects of its molecular structure . Both compounds contain a piperidine ring and a phenoxy group, but the connectivity and presence of additional functional groups vary between them.
Table 2: Comparison of 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride with Related Compound
| Feature | 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride | 4-(2-Phenoxyethyl)piperidine hydrochloride |
|---|---|---|
| CAS Number | 1220036-83-8 | 252918-95-9 |
| Molecular Formula | C₁₄H₂₂ClNO₂ | C₁₃H₂₀ClNO |
| Molecular Weight | 271.78 g/mol | 241.76 g/mol (approximate) |
| Structural Difference | Contains an additional oxygen atom in an ethoxy methyl linker | Direct ethyl linker between piperidine and phenoxy group |
| Oxygen Count | 2 | 1 |
The additional ether linkage in 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride likely alters its physicochemical properties, potentially affecting aspects such as polarity, hydrogen bonding capacity, and conformational flexibility compared to 4-(2-Phenoxyethyl)piperidine hydrochloride.
Functional Group Analysis
The presence of specific functional groups in 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride contributes to its chemical behavior and potential applications:
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Piperidine ring: Provides a basic nitrogen center, which is protonated in the hydrochloride salt form
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Phenoxy group: Offers aromatic character and potential for π-π interactions
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Ether linkages: Contribute to hydrogen bond accepting properties and conformational flexibility
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Hydrochloride salt: Enhances water solubility and stability compared to the free base
These functional groups collectively determine the compound's chemical reactivity, physical properties, and potential biological interactions.
Future Research Directions
Comprehensive Characterization
Given the limited available data on 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride, several research directions could enhance our understanding of this compound:
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Complete physicochemical characterization including solubility profiles, stability studies, and spectroscopic analysis
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Development of optimized synthetic routes with improved yields and purity
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Investigation of structure-activity relationships through systematic modification of functional groups
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Exploration of potential biological activities through targeted screening assays
Analytical Method Development
The development of sensitive and specific analytical methods for the detection and quantification of 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride in various matrices would support both research and potential industrial applications. Techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy could be optimized specifically for this compound.
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